2,6-Dibromopyrazolo[1,5-a]pyrimidine
Descripción
Structural Characterization of 2,6-Dibromopyrazolo[1,5-a]pyrimidine
Molecular Geometry and Crystallographic Analysis
The molecular structure of this compound (C₆H₃Br₂N₃) features a fused pyrazole-pyrimidine ring system substituted with bromine atoms at positions 2 and 6. While direct single-crystal X-ray diffraction data for this specific compound remains unpublished, crystallographic studies of structurally related pyrazolo[1,5-a]pyrimidine derivatives provide valuable insights. For example, 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 6.5993 Å, b = 12.6166 Å, c = 13.8702 Å, and β = 100.131°. The fused rings in such analogs exhibit near-coplanarity, with dihedral angles between the pyrazole and pyrimidine planes typically below 1°.
Substituent effects significantly influence packing motifs. Halogen atoms, such as bromine in this compound, are expected to engage in halogen bonding, potentially leading to layered or chain-like supramolecular architectures. In 3-amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine, hydrogen bonding between amino and nitro groups generates infinite chains along the bc plane. By analogy, the bromine atoms in the title compound may participate in similar non-covalent interactions, though their larger atomic radius compared to chlorine or nitro groups could alter intermolecular distances.
Table 1: Comparative Crystallographic Parameters of Pyrazolo[1,5-a]pyrimidine Derivatives
Electronic Structure and Quantum Chemical Calculations
The electronic configuration of this compound is dominated by the electron-withdrawing effects of bromine atoms and the conjugated π-system of the fused heterocycle. Density functional theory (DFT) calculations on analogous systems, such as pyrazolo[1,5-a]pyrimidin-7(4H)-one, reveal highest occupied molecular orbital (HOMO) densities localized on the pyrimidine ring and lowest unoccupied molecular orbital (LUMO) densities on the pyrazole moiety. Bromine substitution at positions 2 and 6 likely stabilizes the LUMO through inductive effects, enhancing electrophilicity.
The SMILES notation (C1=C2N=CC(=CN2N=C1Br)Br) confirms the connectivity, with bromine atoms occupying adjacent positions on the pyrimidine ring. This arrangement creates a dipole moment perpendicular to the ring plane, as observed in halogenated heterocycles. Natural bond orbital (NBO) analysis of similar compounds indicates significant hyperconjugation between lone pairs on nitrogen atoms and σ* orbitals of adjacent C-Br bonds, contributing to structural rigidity.
Comparative Analysis with Related Pyrazolo[1,5-a]pyrimidine Derivatives
The substitution pattern profoundly impacts the physicochemical properties of pyrazolo[1,5-a]pyrimidines. A comparison with three derivatives highlights these effects:
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine : The chloro and phenyl substituents introduce steric bulk, reducing crystal symmetry compared to the dibromo analog. The dihedral angle between the fused ring system and phenyl group is 9.06°, whereas bromine’s larger size in this compound may increase torsional strain.
3-Amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-a]pyrimidine : Nitro and oxo groups create strong hydrogen-bond donors/acceptors, leading to chain-like packing. In contrast, bromine’s polarizability may favor halogen-halogen interactions over hydrogen bonding.
Pyrazolo[1,5-a]pyrimidin-7(4H)-one : The carbonyl group at position 7 stabilizes enol tautomers, as confirmed by X-ray crystallography. Bromine substitution in the title compound precludes such tautomerism but enhances electrophilic aromatic substitution susceptibility.
Table 2: Substituent Effects on Key Properties
Propiedades
Fórmula molecular |
C6H3Br2N3 |
|---|---|
Peso molecular |
276.92 g/mol |
Nombre IUPAC |
2,6-dibromopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H |
Clave InChI |
HXXZMTICSUHDJU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2N=CC(=CN2N=C1Br)Br |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method is the regio-controlled Sonogashira-type coupling reaction, which involves the use of terminal alkynes and careful adjustment of coupling conditions to achieve high selectivity for the C6-position . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromopyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 6 positions can be substituted with different functional groups using reagents such as alkynes, aryl halides, and amines.
Cross-Coupling Reactions: The compound can participate in Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions to form disubstituted derivatives.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes terminal alkynes and palladium catalysts under mild conditions.
Suzuki–Miyaura Coupling: Involves the use of aryl boronic acids and palladium catalysts.
Buchwald–Hartwig Coupling: Employs aryl halides and amines with palladium catalysts.
Major Products
The major products formed from these reactions include disubstituted derivatives with alkynyl, aryl, or arylamine groups at the 2 and 6 positions .
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Treatment
One of the prominent applications of 2,6-dibromopyrazolo[1,5-a]pyrimidine is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Research has indicated that derivatives of this compound can selectively inhibit microtubule affinity regulating kinase (MARK), which plays a crucial role in the pathogenesis of tauopathies including Alzheimer's disease. The inhibition of MARK is associated with the prevention or amelioration of neurodegeneration, making these compounds valuable in developing treatments for such conditions .
Antibacterial Activity
Recent studies have demonstrated that this compound derivatives exhibit significant antibacterial properties. For instance, new pyrimidine compounds synthesized from this scaffold have shown broad-spectrum antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those for traditional antibiotics like ciprofloxacin and linezolid, indicating their potential as effective antibacterial agents .
Table 1: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Strain | MIC (μM) | MBC (μM) |
|---|---|---|---|
| This compound derivative A | MRSA ATCC:33591 | 4.9 | 19.7 |
| This compound derivative B | MRSA ATCC:43300 | 2.4 | 19.7 |
| Ciprofloxacin | Various strains | 8 | 16 |
| Linezolid | MRSA | 6 | 12 |
Cancer Treatment
The compound also shows promise in cancer therapy through its role as a selective inhibitor of casein kinase 2 (CK2). CK2 is involved in various cellular processes and its dysregulation is linked to multiple cancers. Studies have optimized the structure of pyrazolo[1,5-a]pyrimidines to enhance their potency against CK2. Notably, one derivative achieved an IC50 value in the low micromolar range with high selectivity for CK2, suggesting its potential utility as a tool compound for further research into CK2-related pathways and cancer treatments .
Synthetic Applications
The synthesis of this compound derivatives has been facilitated through various regioselective reactions such as Suzuki–Miyaura and Sonogashira couplings. These methods allow for the introduction of different functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold, enabling the development of a library of compounds with tailored biological activities. Recent advancements have highlighted efficient synthetic routes that enhance the diversity and functionality of these derivatives for medicinal applications .
Mecanismo De Acción
The mechanism of action of 2,6-Dibromopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an aryl hydrocarbon receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating various biological processes such as immune system regulation and metabolic adaptations .
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural and functional diversity depending on substituent positions and isomerism. Below is a systematic comparison of 2,6-dibromopyrazolo[1,5-a]pyrimidine with related compounds:
Structural Isomerism and Reactivity
Pyrazolo[1,5-a]pyrimidine exists in several isomeric forms, such as pyrazolo[5,1-b]pyrimidine and pyrazolo[3,4-d]pyrimidine. These isomers differ in nitrogen atom arrangement, leading to distinct electronic properties and reactivity. For example:
- Pyrazolo[3,4-d]pyrimidine : The nitrogen at position 3 enhances hydrogen bonding with kinase ATP-binding sites, improving inhibitory activity .
- This compound: Bromines at 2 and 6 enable sequential Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, allowing precise functionalization at C2 and C6 .
Table 1: Key Structural Differences in Pyrazolo-Pyrimidine Isomers
| Isomer | Nitrogen Positions | Key Reactivity Features |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 1, 5-a | Halogenation at 2/6 enables cross-coupling |
| Pyrazolo[3,4-d]pyrimidine | 3, 4-d | Enhanced kinase inhibition via H-bonding |
| Pyrazolo[5,1-b]pyrimidine | 5, 1-b | Limited regioselectivity in functionalization |
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Halogens reduce oxidative metabolism, enhancing half-life relative to methyl or amino-substituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
